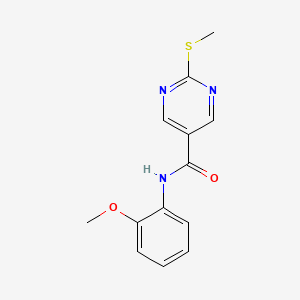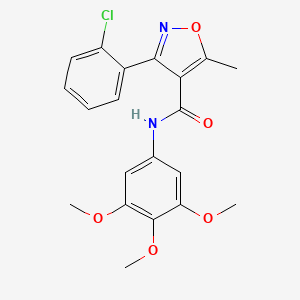![molecular formula C19H25N3O3 B4594849 methyl 5-({1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}amino)-5-oxopentanoate](/img/structure/B4594849.png)
methyl 5-({1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}amino)-5-oxopentanoate
Overview
Description
Methyl 5-({1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}amino)-5-oxopentanoate is an organic compound that belongs to a group of molecules known for their complex structures and potential pharmacological properties. Its unique chemical structure makes it a subject of interest in various scientific fields, including medicinal chemistry, biochemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize methyl 5-({1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}amino)-5-oxopentanoate, a multistep process is employed, beginning with the preparation of the pyrazole ring followed by the formation of the ethyl-substituted amino group. Each step typically involves specific reagents and catalysts under controlled conditions:
Preparation of 1-(2-methylphenyl)-1H-pyrazole: This step involves cyclization reactions using hydrazine derivatives and appropriate aldehydes or ketones.
Ethyl-substituted amino group addition: This is achieved through amination reactions that involve primary or secondary amines and alkyl halides in the presence of base catalysts.
Formation of the methyl ester: The final compound is formed by esterification reactions using methanol and acid catalysts under reflux conditions.
Industrial Production Methods: In industrial settings, large-scale production of this compound involves optimized reaction conditions to maximize yield and purity. Automation and continuous flow systems can enhance efficiency and consistency, reducing the need for manual intervention and minimizing errors.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions that typically involve reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to yield reduced analogs with potentially different pharmacological properties.
Substitution: The compound can undergo nucleophilic substitution reactions where specific functional groups are replaced with different substituents, which may involve reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium, at room temperature or elevated temperatures.
Reduction: Sodium borohydride in ethanol, or lithium aluminum hydride in diethyl ether, at room temperature.
Substitution: Alkyl halides in the presence of base catalysts, often under reflux conditions.
Major Products:
Oxidation: The primary oxidized products can include ketones or carboxylic acids derived from the pyrazole ring.
Reduction: Major reduced products often involve alcohol or amine derivatives.
Substitution: Products vary depending on the substituents introduced, which can include alkylated or acylated analogs.
Scientific Research Applications
Chemistry: The compound serves as a building block in organic synthesis, allowing the creation of more complex molecules for research purposes.
Biology: In biological research, it is investigated for its potential effects on cellular processes and pathways, often as a probe to understand enzyme interactions or metabolic functions.
Medicine: Medicinal chemistry explores its pharmacokinetics, pharmacodynamics, and potential therapeutic applications, including anti-inflammatory, analgesic, or antipyretic properties.
Industry: It has applications in the development of chemical sensors, agrochemicals, and potentially as a precursor for high-value chemical intermediates in various industrial processes.
Mechanism of Action
The mechanism by which methyl 5-({1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}amino)-5-oxopentanoate exerts its effects involves interactions with specific molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways and cellular functions:
Molecular Targets: Enzymes in metabolic pathways, receptors involved in cell signaling.
Pathways: Key pathways influenced by the compound may include inflammatory cascades or neurotransmitter systems, depending on its structural analogs.
Comparison with Similar Compounds
1-(2-methylphenyl)-1H-pyrazole
1-ethyl-1H-pyrazole derivatives
5-methyl-1H-pyrazole analogs
By thoroughly understanding the properties and applications of methyl 5-({1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}amino)-5-oxopentanoate, researchers and industry professionals can better harness its potential in various fields. Happy reading!
Properties
IUPAC Name |
methyl 5-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethylamino]-5-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-13-8-5-6-9-17(13)22-15(3)16(12-20-22)14(2)21-18(23)10-7-11-19(24)25-4/h5-6,8-9,12,14H,7,10-11H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFUZOWGIPHJMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C=N2)C(C)NC(=O)CCCC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(METHYLSULFONYL)-N~4~-[2-(PHENYLSULFANYL)PHENYL]-4-PIPERIDINECARBOXAMIDE](/img/structure/B4594769.png)
![7-[2-(3,4-DICHLOROPHENYL)-2-OXOETHOXY]-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B4594782.png)
![4-[1-(4-fluorophenyl)pyrazol-4-yl]-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one](/img/structure/B4594786.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4594804.png)
![4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[1-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4594807.png)
![N-ethyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4594816.png)
![1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4594823.png)
![N-[4-(azepan-1-ylcarbonyl)phenyl]-2-ethoxybenzamide](/img/structure/B4594830.png)
![3-[(3,4-Dichlorophenyl)methylthio]-5-(4-fluorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B4594836.png)
![3-METHOXY-N-[2-(5-PROPANAMIDO-1,3,4-THIADIAZOL-2-YL)ETHYL]BENZAMIDE](/img/structure/B4594839.png)
![4-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile](/img/structure/B4594841.png)

![2-[(3-chloro-4-ethoxybenzyl)amino]-2-methylpropan-1-ol hydrochloride](/img/structure/B4594866.png)

